

A Comparative Guide to Methionine Sulfoximine (MSO) and Buthionine Sulfoximine (BSO) Efficacy

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Compound of Interest

Compound Name: *Methionine Sulfoximine*

Cat. No.: *B141240*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the efficacy of two widely used biochemical inhibitors: **Methionine Sulfoximine** (MSO) and Buthionine Sulfoximine (BSO). This analysis is supported by experimental data to assist researchers in selecting the appropriate tool for their specific experimental needs.

At a Glance: MSO vs. BSO

Feature	Methionine Sulfoximine (MSO)	Buthionine Sulfoximine (BSO)
Primary Target	Glutamine Synthetase (GS)[1][2][3]	γ -Glutamylcysteine Synthetase (GCS/GCL)[4]
Mechanism of Action	Irreversible inhibitor of GS[1][2].	Potent and specific inhibitor of GCS[4].
Primary Cellular Effect	Depletion of glutamine and glutamate.	Depletion of glutathione (GSH) [4].
Known Off-Target Effects	Weak inhibitor of γ -Glutamylcysteine Synthetase[5][6][7].	Not known to significantly inhibit Glutamine Synthetase.
Common Applications	Studying nitrogen metabolism, inducing glutamine deficiency, research into neurological disorders[1][5].	Sensitizing cancer cells to chemotherapy, studying oxidative stress[4][8][9].
Reported Side Effects	Can induce convulsions[1].	Low clinical toxicity profile[10].

Quantitative Comparison of Inhibitory Efficacy

The following table summarizes the key quantitative data on the inhibitory potency of MSO and BSO against their respective primary targets. It is important to note that these values are derived from separate studies and experimental conditions may vary.

Inhibitor	Target Enzyme	Parameter	Value	Source
Methionine Sulfoximine (MSO)	Human Glutamine Synthetase	K _i	1.19 mM	[5]
Buthionine Sulfoximine (BSO)	γ-Glutamylcysteine Synthetase (cell-free)	IC ₅₀	570 nM	
Buthionine Sulfoximine (BSO)	γ-Glutamylcysteine Synthetase (Melanoma specimens)	IC ₅₀	1.9 μM	[8] [11]
Buthionine Sulfoximine (BSO)	γ-Glutamylcysteine Synthetase (Breast cancer specimens)	IC ₅₀	8.6 μM	[8] [11]
Buthionine Sulfoximine (BSO)	γ-Glutamylcysteine Synthetase (Ovarian cancer specimens)	IC ₅₀	29 μM	[8] [11]

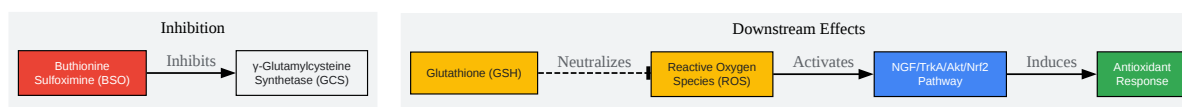
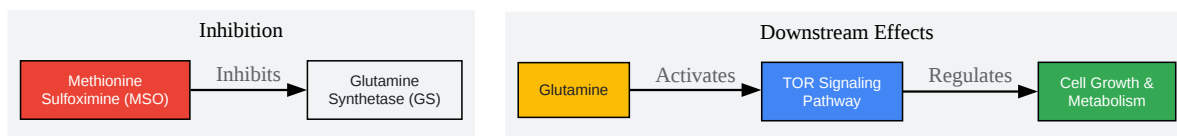
A direct comparative study has indicated that BSO is at least 100 times more effective than MSO at inhibiting γ-glutamylcysteine synthetase.

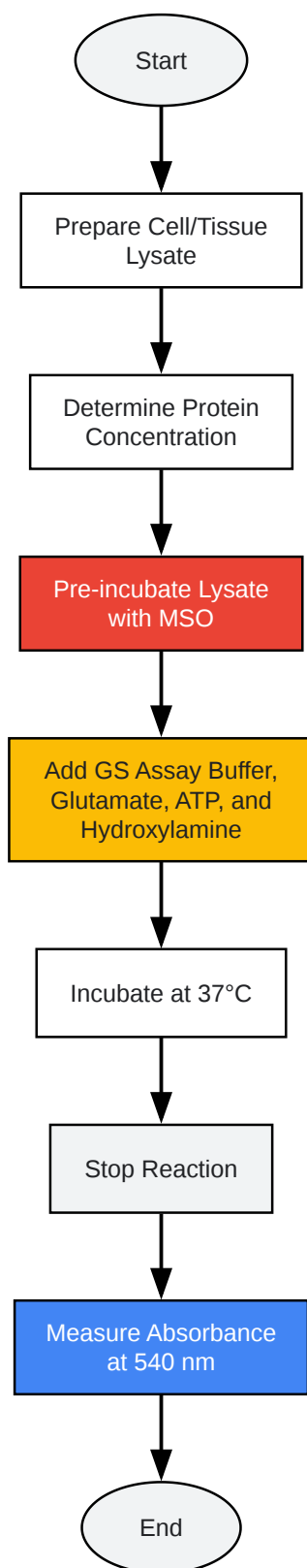
Signaling Pathways and Mechanisms of Action

The distinct primary targets of MSO and BSO lead to the modulation of different downstream signaling pathways.

Methionine Sulfoximine (MSO)

MSO's primary effect is the irreversible inhibition of glutamine synthetase, leading to a depletion of glutamine. This can impact the Target of Rapamycin (TOR) signaling pathway, a central regulator of cell growth and metabolism that is sensitive to amino acid availability.





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